4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 2-bromobenzoate is a multifunctional heterocyclic compound featuring:
- A 4H-pyran-4-one core with a keto group at position 2.
- A 1,3,4-thiadiazole ring substituted at position 5 with a thiophene-2-carboxamide moiety.
- A thioether linkage bridging the pyran and thiadiazole units.
- A 2-bromobenzoate ester at position 3 of the pyran ring.
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrN3O5S3/c21-13-5-2-1-4-12(13)18(27)29-15-9-28-11(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-6-3-7-30-16/h1-9H,10H2,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQCZJVLRXPQEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrN3O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Literature
Key structural analogs and their differentiating features are summarized below:
Key Structural and Functional Differences
Heterocyclic Core Variations
- Thiadiazole vs. Oxadiazole: The target’s 1,3,4-thiadiazole (sulfur at position 2) contrasts with the 1,3,4-oxadiazole (oxygen at position 2) in .
- Pyranone vs. Triazepine: The pyranone core in the target differs from the thieno-triazepine in compound 7b . Pyranones are less conformationally flexible, which may influence metabolic stability.
Substituent Effects
- 2-Bromobenzoate vs. Methoxy/Methyl Groups : The bromine atom in the target’s benzoate ester increases molecular weight (79.9 g/mol vs. 15.0 g/mol for -OCH₃) and lipophilicity (logP ~2.8 estimated) compared to methoxy or methyl substituents in 7b and 9b . Bromine’s electronegativity may also promote halogen bonding with biological targets.
- Thioether Linkage vs. Hydrazino-Carbonyl: The thioether bridge in the target provides greater stability under acidic conditions compared to the hydrazino-carbonyl group in 9a,b, which is prone to hydrolysis .
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